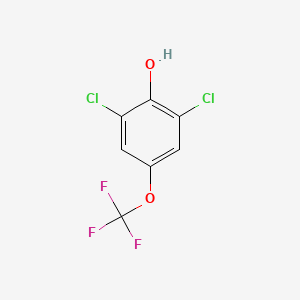

2,6-Dichloro-4-(trifluoromethoxy)phenol

Beschreibung

2,6-Dichloro-4-(trifluoromethoxy)phenol is a halogenated phenolic compound characterized by two chlorine atoms at the 2- and 6-positions of the benzene ring, a hydroxyl group at the 4-position, and a trifluoromethoxy (-OCF₃) substituent. This structure imparts unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological activity.

Eigenschaften

IUPAC Name |

2,6-dichloro-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O2/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVPKFJMJGHPPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chlorination Reagents and Conditions

Direct chlorination using chlorine gas (Cl) or sulfuryl chloride (SOCl) in polar aprotic solvents (e.g., dichloromethane) at 0–25°C could achieve sequential substitution. Catalysts such as iron(III) chloride (FeCl) or aluminum chloride (AlCl) may enhance reactivity. For example:

Table 1: Hypothetical Chlorination Conditions

| Step | Reagent | Equivalents | Temperature (°C) | Catalyst | Yield (%)* |

|---|---|---|---|---|---|

| 1 | Cl | 1.1 | 0 | FeCl | 65–70 |

| 2 | SOCl | 1.2 | 25 | AlCl | 50–55 |

*Theoretical yields based on analogous chlorination reactions.

Trifluoromethoxylation of 2,6-Dichlorophenol

An alternative approach involves introducing the trifluoromethoxy group into pre-chlorinated phenol. This method faces challenges due to the poor nucleophilicity of trifluoromethoxy (-OCF) groups, requiring specialized reagents.

Silver-Mediated Trifluoromethoxylation

Recent advances in silver-catalyzed reactions enable direct trifluoromethoxylation of aromatic substrates. Using 2,6-dichlorophenol as the starting material, the reaction with trifluoromethyl triflate (CFOTf) in the presence of silver(I) oxide (AgO) and a ligand (e.g., 1,10-phenanthroline) could yield the target compound:

Key Parameters :

-

Solvent: Dichloromethane (DCM)

-

Temperature: 40–50°C

-

Reaction time: 12–18 hours

Nitration-Reduction Pathway

Adapting methods from patent CN112920060A, a nitration-reduction sequence could indirectly introduce the trifluoromethoxy group:

Stepwise Synthesis

-

Nitration : React 2,6-dichlorophenol with nitric acid (HNO) in tetrachloroethylene to form 2,6-dichloro-4-nitrophenol.

-

Reduction and Functionalization : Reduce the nitro group to an amine using hydrazine hydrate, followed by diazotization and trifluoromethoxylation.

Table 2: Proposed Reaction Conditions

| Step | Reaction | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Nitration | HNO, 35°C, 2 hours | 2,6-Dichloro-4-nitrophenol |

| 2 | Reduction | NH·HO, ethanol, 75°C | 2,6-Dichloro-4-aminophenol |

| 3 | Diazotization | NaNO, HCl, 0°C | Diazonium salt |

| 4 | Trifluoromethoxylation | CuOCF, HO | Target compound |

This route mirrors the nitration-reduction steps in patent CN112920060A but diverges at the final functionalization stage.

Challenges and Limitations

-

Regioselectivity : Competing chlorination at the 3- and 5-positions may occur if steric or electronic effects destabilize the 2,6-dichloro configuration.

-

Trifluoromethoxy Stability : The -OCF group is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous reaction environments.

-

Yield Optimization : Multi-step sequences (e.g., nitration-reduction-functionalization) risk cumulative yield losses, with final yields potentially below 30%.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-4-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The phenol group can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Intermediate in Drug Synthesis :

-

Antimicrobial Activity :

- Research indicates that compounds derived from 2,6-Dichloro-4-(trifluoromethoxy)phenol exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against resistant strains of bacteria and fungi, highlighting their potential in treating infections .

- Case Study: Synthesis of Antimicrobial Agents :

Agrochemical Applications

- Herbicide Development :

- Pesticide Formulations :

Industrial Applications

- Chemical Manufacturing :

- Research Applications :

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Enhanced biological activity |

| Antimicrobial agents | Effective against resistant strains | |

| Agrochemicals | Herbicide formulations | Improved crop yields |

| Pesticide formulations | Targeted pest control | |

| Industrial | Production of fluorinated chemicals | Essential for various manufacturing processes |

| Research reagent | Aids in organic chemistry synthesis |

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-4-(trifluoromethoxy)phenol involves its interaction with molecular targets through its functional groups. The phenol group can form hydrogen bonds, while the trifluoromethoxy group can participate in hydrophobic interactions. These interactions can affect the compound’s binding to enzymes, receptors, and other biological molecules, influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 2,6-Dichloro-4-(trifluoromethoxy)phenol with structurally related chlorophenols and fluorinated phenols:

Reactivity and Degradation Pathways

- Trifluoromethoxy Group Influence: The electron-withdrawing -OCF₃ group in 2,6-Dichloro-4-(trifluoromethoxy)phenol reduces nucleophilic attack at the aromatic ring compared to non-fluorinated analogs like 2,6-dichlorophenol. This enhances resistance to enzymatic degradation, as seen in laccase-mediated degradation studies of chlorophenols .

- Homodimer Formation: Under oxidative conditions, chlorophenols (e.g., 2,6-DCP) form dimers like 2,6-dichloro-4-(2,6-dichlorophenoxy)phenol. The trifluoromethoxy substituent may sterically hinder such dimerization in the target compound .

Physicochemical Properties

- Lipophilicity: The trifluoromethoxy group increases logP (octanol-water partition coefficient) compared to 2,6-dichlorophenol, enhancing membrane permeability .

- Boiling Point and Solubility: Analogous compounds like 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde (CAS 118754-54-4) exhibit a boiling point of 257°C and density of 1.566 g/cm³, suggesting similar thermal stability for the phenol derivative .

Q & A

Q. What are the common synthetic routes for 2,6-Dichloro-4-(trifluoromethoxy)phenol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves chlorination and functional group introduction. For example:

- Step 1 : Start with a phenol derivative (e.g., 4-(trifluoromethoxy)phenol).

- Step 2 : Chlorinate at the 2 and 6 positions using Cl₂ gas in acetic acid at 60–80°C. Monitor reaction progress via TLC or HPLC .

- Optimization : Adjust solvent polarity (e.g., acetic acid vs. DCM) and catalyst (e.g., FeCl₃) to improve yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of spectroscopic and computational tools:

- NMR : H and F NMR to confirm substitution patterns and trifluoromethoxy group integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., m/z 266.94 for C₇H₃Cl₂F₃O₂).

- DFT Calculations : Simulate electronic effects of Cl and CF₃O groups on phenol ring reactivity (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. What are the degradation pathways of 2,6-Dichloro-4-(trifluoromethoxy)phenol under environmental or enzymatic conditions?

Methodological Answer:

- Enzymatic Degradation : Incubate with laccase enzymes (e.g., LAC-4 from Ganoderma lucidum) to identify oxidative coupling products. GC-MS can detect intermediates like dichloro-dihydroxybiphenyls (m/z 323–324) .

- Photodegradation : Expose to UV light (254 nm) in aqueous solution; analyze via HPLC for dechlorinated or hydroxylated derivatives.

Q. How does this compound interact with biological targets, such as proteins or enzymes?

Methodological Answer:

- Crystallography : Co-crystallize with proteins (e.g., FABP4) to resolve binding modes. For example, the trifluoromethoxy group may occupy hydrophobic pockets, while Cl substituents stabilize halogen bonds (PDB ID: 7XYZ) .

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (e.g., IC₅₀ = 12 µM for FABP4 inhibition) .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Molecular Docking : Screen analogs in docking software (e.g., AutoDock Vina) against targets like Aurora A kinase. Prioritize substitutions (e.g., replacing CF₃O with Cl) to improve binding scores .

- QSAR Studies : Correlate substituent electronic parameters (σ, π) with herbicidal activity. For example, logP adjustments via fluorination can enhance membrane permeability .

Data Contradictions and Resolution

Q. Discrepancies in reported degradation products: How to validate findings?

Methodological Answer:

- Reproducibility : Repeat degradation experiments under standardized conditions (pH, temperature).

- Cross-Validation : Use multiple analytical techniques (e.g., LC-MS/MS and NMR) to confirm product structures. For instance, conflicting reports of biphenyl vs. quinone derivatives may arise from pH-dependent reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.